molecular formula C8H10N2O3 B13177856 2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid

2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid

Cat. No.: B13177856
M. Wt: 182.18 g/mol
InChI Key: JBMZPAMKQDZASL-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid is a chiral β-hydroxy-α-amino acid. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients and developmental drug candidates . Its unique structure, featuring both an amino group and a hydroxyl group on the same carbon atom, makes it an important molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid can be achieved through the aldol addition of glycine and pyridine-4-carboxaldehyde, catalyzed by d-threonine aldolase enzymes . The reaction conditions are optimized to ensure high yield and purity:

    Temperature: Optimal temperature for the reaction is maintained to ensure enzyme stability.

    pH: The pH is controlled to maximize the enzyme activity.

    Reactants and Enzyme Amounts: The amounts of glycine, pyridine-4-carboxaldehyde, and d-threonine aldolase are carefully measured to minimize waste and maximize product formation.

Industrial Production Methods

Efficient recombinant Escherichia coli fermentation processes have been developed for producing the d-threonine aldolase enzymes . The enzymes’ stability is significantly improved by the addition of divalent cations. The aldol addition product directly crystallizes out from the reaction mixture in high purity and high diastereo- and enantioselectivity, contributing to high yield and easy isolation .

Chemical Reactions Analysis

2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid undergoes various chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amino acid derivative.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid exerts its effects involves its interaction with specific enzymes and receptors in the body. The compound’s molecular targets include enzymes involved in amino acid metabolism and receptors in the central nervous system . The pathways involved in its action include enzymatic catalysis and receptor binding, leading to various physiological effects.

Properties

IUPAC Name

2-amino-3-hydroxy-3-pyridin-4-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c9-6(8(12)13)7(11)5-1-3-10-4-2-5/h1-4,6-7,11H,9H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMZPAMKQDZASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(C(C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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